molecular formula C13H18O2 B12553132 {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol CAS No. 143231-87-2

{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol

Cat. No.: B12553132
CAS No.: 143231-87-2
M. Wt: 206.28 g/mol
InChI Key: CYMYTGMYIJBKJS-UHFFFAOYSA-N
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Description

{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol is an organic compound characterized by the presence of a phenyl group substituted with a hex-5-en-1-yloxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with hex-5-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 4-[(Hex-5-en-1-yl)oxy]benzaldehyde or 4-[(Hex-5-en-1-yl)oxy]benzoic acid.

    Reduction: Formation of 4-[(Hex-5-en-1-yl)oxy]phenylmethane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenyl and hex-5-en-1-yloxy groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Hex-5-en-1-yl)oxy]benzaldehyde
  • 4-[(Hex-5-en-1-yl)oxy]benzoic acid
  • 4-[(Hex-5-en-1-yl)oxy]phenylmethane

Uniqueness

{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

143231-87-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(4-hex-5-enoxyphenyl)methanol

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h2,6-9,14H,1,3-5,10-11H2

InChI Key

CYMYTGMYIJBKJS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC1=CC=C(C=C1)CO

Origin of Product

United States

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